Selective delta opioid receptor (DOR) agonists have been identified as promising therapeutic agents for the treatment of various types of pain conditions. ADL5859, a spirocyclic derivative, emerged as a potent, selective, and orally bioavailable delta agonist through a process of lead optimization and was selected as a clinical candidate for pain treatment1.
ADL5859 functions by targeting the delta opioid receptors. It has been shown to produce analgesic and antidepressive effects in animal models, suggesting its potential for chronic pain treatment. Genetic approaches in mice have revealed that the analgesic effects of ADL5859 are mediated by delta-opioid receptors, with a significant contribution from receptors expressed on peripheral Nav1.8-positive neurons. Unlike other delta agonists, ADL5859 does not induce hyperlocomotion or receptor internalization in vivo, indicating an agonist-biased activity at the receptor2. Molecular dynamic simulations have further elucidated the activation mechanism of the DOR by ADL5859, identifying key residues involved in the activation pathway and highlighting the drug's conformational flexibility and strong interaction with the transmission switch4.
ADL5859 has been primarily studied for its role in pain management. It has shown efficacy in reducing inflammatory and neuropathic pain in mouse models, including complete Freund's adjuvant and sciatic nerve ligation pain models. The absence of typical side effects such as receptor internalization and locomotor activation makes ADL5859 a promising candidate for the treatment of chronic pain2.
In addition to its analgesic properties, ADL5859 has demonstrated synergistic antidepressant-like effects when combined with a kappa opioid antagonist in the mouse forced swim test. This synergy allows for the use of lower doses of both drugs, potentially reducing side effects while achieving the desired antidepressant effects5.
While not directly related to ADL5859, research on adjuvants, which are often used in conjunction with vaccines, provides context for understanding how modulation of immune responses can be critical for therapeutic interventions. Adjuvants like those containing aluminium have been shown to enhance immune responses, and understanding their mechanisms can inform the development of new therapeutic strategies36. Additionally, molecules like CD58 and CD59 have been found to have potentializing effects in T cell adhesion and activation, which is relevant for immunological research and could be considered when exploring new applications for DOR agonists7.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: